molecular formula C14H10FN3OS B11033693 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea

1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea

Cat. No.: B11033693
M. Wt: 287.31 g/mol
InChI Key: SCIADEFCNAYCJF-UHFFFAOYSA-N
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Description

Common Synonyms and Registry Numbers

This compound is referenced under multiple synonyms in chemical databases, though its exact CAS registry number is not explicitly listed in publicly available sources as of May 2025. Analogous benzothiazole-urea derivatives, such as 1-(benzo[d]thiazol-2-yl)-3-(3-chlorophenyl)urea (CAS 29018-78-8) and 1-(2-fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea (CAS 1226433-55-1), highlight naming conventions where substituent positions and functional groups are specified.

Synonym Source
N-(benzothiazol-2-yl)-N'-(4-fluorophenyl)urea Structural analog
1-(4-Fluorophenyl)-3-(1,3-benzothiazol-2-yl)urea Literature

The absence of a dedicated CAS number for this specific derivative suggests it may be a less-studied member of the benzothiazole-urea class, though its structural analogs are well-documented in pharmacological and synthetic contexts.

Structural Relationship to Benzothiazole-Urea Derivatives

The compound shares a scaffold with clinically significant benzothiazole-urea derivatives, differing primarily in the substituent attached to the urea’s aryl group. For example:

  • 1-(Benzo[d]thiazol-2-yl)-3-(3-chlorophenyl)urea (CAS 29018-78-8): Features a meta-chlorophenyl group, altering electronic properties compared to the para-fluoro substitution.
  • 1-(4-Chloro-benzothiazol-2-yl)-3-cyclohexyl-urea (CID 11214474): Incorporates a cyclohexyl group, enhancing lipophilicity.
  • Sar-125844 (CID 25182860): A triazolo-pyridazine-benzothiazole hybrid with a morpholine-ethyl chain, demonstrating structural complexity for kinase inhibition.
Derivative Substituent Key Structural Feature
Target compound 4-fluorophenyl Electron-withdrawing fluorine
1-(3-chlorophenyl) analog 3-chlorophenyl Halogen meta-position
Sar-125844 Triazolo-pyridazine Extended heterocyclic system

The para-fluoro substitution in 1-benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea optimizes hydrogen-bonding potential and metabolic stability compared to bulkier or more electronegative substituents. This positional specificity aligns with trends in medicinal chemistry, where fluorine’s small size and high electronegativity enhance bioavailability and target affinity.

Properties

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C14H10FN3OS/c15-9-5-7-10(8-6-9)16-13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-8H,(H2,16,17,18,19)

InChI Key

SCIADEFCNAYCJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety linked to a urea functional group and a fluorophenyl substituent, which contributes to its biological activity. The synthesis of such compounds typically involves reactions between substituted benzothiazoles and various isocyanates or amines, leading to the formation of urea derivatives.

Synthesis Overview

  • Starting Materials : Benzothiazole derivatives, isocyanates (e.g., 4-fluorophenyl isocyanate).
  • Methodology : Common methods include microwave-assisted synthesis and conventional heating, often yielding high purity products.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown its efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.

Cell LineIC50 (μM)Reference
MCF-715.1
A54920.5
HCT1166.26

The compound's mechanism of action appears to involve the inhibition of critical pathways such as PI3K and mTOR, which are pivotal in cancer cell proliferation and survival.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown promising results against both Gram-positive and Gram-negative bacteria.

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.015
Escherichia coli0.12

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

The biological activity of this compound can be attributed to its ability to interact with DNA and inhibit DNA-dependent enzymes. Studies indicate that it binds within the minor groove of DNA, disrupting replication and transcription processes, which is crucial for its antitumor and antimicrobial effects.

Study 1: Antitumor Efficacy

In a recent study, the antitumor efficacy of various benzothiazole derivatives was compared, with this compound demonstrating superior activity against multiple cancer cell lines. The study utilized both 2D and 3D culture systems to assess cytotoxicity, revealing that the compound retained significant potency in both environments.

Study 2: Antimicrobial Assays

Another investigation focused on the antimicrobial potential of this compound against clinically relevant pathogens. The results indicated that it not only inhibited bacterial growth effectively but also exhibited low toxicity in mammalian cell lines, highlighting its therapeutic promise.

Scientific Research Applications

Anticancer Properties

Numerous studies have investigated the anticancer potential of 1-benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea and related compounds. For instance:

  • Inhibition of Tumor Growth : Research indicates that derivatives of benzothiazole exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The compound has shown IC50 values ranging from 1.7 μM to 28.7 μM against different cancer types, suggesting a broad spectrum of activity .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cell growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain benzothiazole derivatives possess antibacterial and antifungal activities, inhibiting pathogens such as Staphylococcus aureus and various fungal strains at minimal inhibitory concentrations (MIC) as low as 50 μg/mL .

Case Study 1: Antitumor Activity

In a study assessing the antitumor activity of several benzothiazole derivatives, including this compound, researchers found that these compounds inhibited tumor growth in xenograft models. The results indicated that the compound significantly reduced tumor volume compared to controls, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of benzothiazole derivatives revealed that the compound exhibited potent activity against bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, making them viable targets for antibiotic development .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 Values (μM)Target Organisms/Cell Lines
AnticancerThis compound1.7 - 28.7MCF-7, HCT116, A549
AntibacterialVarious Benzothiazole Derivatives<50Staphylococcus aureus
AntifungalSelected Derivatives<50Various Fungal Strains

Chemical Reactions Analysis

Substitution Reactions

This compound undergoes O-demethylation to form hydroxy-substituted derivatives. For example, analogous compounds like 4aj were converted to 4bb by removing a methyl group from the benzothiazole moiety, demonstrating the reactivity of oxygen-containing substituents .

Reaction TypeReagents/ConditionsProducts
O-DemethylationDemethylating agents (e.g., BBr₃)Hydroxy-substituted benzothiazole

Hydrolysis of Urea Linkage

The urea group in the compound can hydrolyze under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives. While not explicitly detailed in the provided sources, this reaction is consistent with the general reactivity of urea functional groups.

Catalytic Reactions

The compound may participate in catalytic processes analogous to those involving urea derivatives. For instance, urea nitrate has been used as a catalyst in solvent-free grinding reactions for benzothiazole synthesis . While direct evidence for this compound’s catalytic role is absent, its structural similarity suggests potential utility in similar green chemistry applications.

Modification via Isocyanate Coupling

The synthesis of benzothiazolyl ureas typically involves coupling benzothiazole-2-amine with isocyanates . This suggests that the compound could undergo further isocyanate coupling reactions to form extended urea derivatives under controlled conditions.

Key Findings from Research

  • Substitution patterns significantly influence biological activity. For example, hydroxy-substituted derivatives often exhibit enhanced antimicrobial or anticancer properties .

  • Catalytic efficiency in solvent-free conditions (e.g., urea nitrate) highlights the compound’s potential in sustainable synthesis protocols .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The urea core is highly modular, with substituents dictating physical, chemical, and biological properties. Key comparisons include:

1-(Benzothiazol-2-yl)-3-(4-nitrobenzoyl)-thiourea ()
  • Structure : Replaces the 4-fluorophenyl group with a 4-nitrobenzoyl group and substitutes urea oxygen with sulfur (thiourea).
  • Thiourea (C=S) vs. urea (C=O) alters hydrogen-bonding capacity and lipophilicity, affecting bioavailability and target binding .
1-Benzyl-3-(4-fluoro-phenyl)-urea (4c) ()
  • Structure : Benzyl group replaces benzothiazol-2-yl.
  • Properties :
    • Melting point: 179°C (higher than benzothiazole analogs in , suggesting benzyl’s flexibility may reduce packing efficiency).
    • IR peaks at 3354 cm⁻¹ (N-H stretch) and 1635 cm⁻¹ (C=O), consistent with urea functionality .
1-(4-Fluorobenzyl)-3-(5-(4-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)urea ()
  • Structure : Incorporates an oxadiazole ring and isopropylthio group.
  • Molecular weight (386.4 g/mol) is higher than typical benzothiazole-urea hybrids .

Physical and Spectral Properties

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Features (IR/NMR)
1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea Benzothiazol-2-yl, 4-fluorophenyl Not reported Not reported Likely C=O (~1640–1680 cm⁻¹), aromatic C-F (~1100–1250 cm⁻¹)
1-Benzyl-3-(4-fluoro-phenyl)-urea (4c) Benzyl, 4-fluorophenyl C₁₄H₁₃FN₂O 179 IR: 3354 (N-H), 1635 (C=O); NMR: δ 8.87 (NH), 7.93–8.01 (ArH)
1-(Benzothiazol-2-yl)-3-(4-nitrobenzoyl)-thiourea Benzothiazol-2-yl, 4-nitrobenzoyl Not reported Not reported Thiourea C=S (~1250–1350 cm⁻¹), nitro group (~1520 cm⁻¹)

Q & A

Q. What are the standard synthetic routes for 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea, and how can reaction conditions be optimized?

The compound is synthesized via the reaction of 4-fluorobenzo[d]thiazol-2-amine with 4-fluorophenyl isocyanate in solvents like dichloromethane or acetonitrile under controlled temperatures (room temperature or slightly elevated). Key parameters to optimize include solvent choice, stoichiometry, and reaction time. Purification typically involves recrystallization or chromatography . For scalability, continuous flow reactors and automated systems improve yield and reproducibility .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) assesses purity (>95%) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Anticancer activity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays to determine IC₅₀ values.
  • Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties and target binding?

Fluorine enhances lipophilicity, improving membrane permeability and bioavailability. Its electronegativity strengthens hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets). Comparative studies with non-fluorinated analogs show 2–3× higher potency in enzyme inhibition assays .

Q. What computational methods are effective in predicting Structure-Activity Relationships (SAR) for benzothiazole-urea derivatives?

  • Molecular docking : Predict binding modes to targets like EGFR or tubulin using AutoDock Vina.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity.
  • Quantum chemical calculations : Optimize geometries at the DFT/B3LYP level to assess frontier molecular orbitals and reactivity .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using guidelines like NIH’s Assay Guidance Manual. Validate findings with orthogonal assays (e.g., apoptosis via flow cytometry) and replicate experiments across independent labs .

Q. What strategies improve solubility and metabolic stability without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Bioisosteric replacement : Substitute the urea moiety with carbamate or thiourea to modulate metabolism.
  • Micronization : Reduce particle size via jet milling to increase dissolution rates .

Experimental Design and Data Analysis

Q. How can factorial design optimize synthesis and biological testing workflows?

Use a 2³ factorial design to evaluate three variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. Response Surface Methodology (RSM) identifies optimal conditions for maximum yield or potency. This reduces the number of experiments by 50% compared to one-factor-at-a-time approaches .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

  • Non-linear regression : Fit sigmoidal curves (log(inhibitor) vs. response) to calculate IC₅₀ using GraphPad Prism.
  • ANOVA with post-hoc tests : Compare means across multiple concentrations.
  • Hill slope analysis : Assess cooperativity in target binding .

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